Cas no 5060-32-2 (Coenzyme A, S-hexanoate)

Coenzyme A, S-hexanoate structure
Coenzyme A, S-hexanoate structure
Produktname:Coenzyme A, S-hexanoate
CAS-Nr.:5060-32-2
MF:C27H46N7O17P3S
MW:865.677128314972
CID:372905
PubChem ID:449118

Coenzyme A, S-hexanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Coenzyme A, S-hexanoate
    • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-
    • Hexanoyl-Coenzyme A
    • n-Hexanoyl-CoA
    • Hexanoyl-coenzyme A
    • Hexanoyl- CoA
    • Caproyl-CoA
    • Caproyl coenzyme A
    • Hexanethioic acid, S-ester with coenzyme A (8CI)
    • Coenzyme A, hexanoate (6CI)
    • Caproyl coenzyme A
    • caproyl-CoA
    • C27H46N7O17P3S
    • Hexanoyl coenzyme A
    • CHEBI:27540
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate
    • LMFA07050328
    • 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
    • C27-H46-N7-O17-P3-S
    • hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;
    • S-hexanoyl-coenzyme-A
    • Coenzyme A, hexanoyl-
    • C05270
    • S-hexanoyl-CoA
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate
    • 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • caproyl-coenzyme A
    • 5060-32-2
    • Hexanoyl-CoA
    • DTXSID40964834
    • Q27103184
    • n-hexanoyl-coenzyme A
    • Hexanoyl CoA
    • DB02563
    • S-Hexanoyl-coenzym-A
    • SCHEMBL60392
    • n-hexanoyl-CoA
    • Hexanethioic acid, S-ester with coenzyme A (8CI)
    • NS00070446
    • CVD-0019444
    • S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)
    • BDBM627980
    • Inchi: InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1
    • InChI-Schlüssel: OEXFMSFODMQEPE-HDRQGHTBSA-N
    • Lächelt: CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 865.18837519g/mol
  • Monoisotopenmasse: 865.18837519g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 55
  • Anzahl drehbarer Bindungen: 24
  • Komplexität: 1450
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 389Ų
  • XLogP3: -3.7

Coenzyme A, S-hexanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7
5.2R:Cl3CCO2H, S:H2O
Referenz
Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility
By Yan, Yan et al, Angewandte Chemie, 2013, 52(47), 12308-12312

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referenz
Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes
By Kopp, Florian et al, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:S:H2O, overnight, 37°C, pH 7.5
Referenz
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
Referenz
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0
1.2R:Cl3CCO2H, S:H2O, 25°C
Referenz
A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis
By Zhang, Wenjun et al, Journal of the American Chemical Society, 2010, 132(18), 6402-6411

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Referenz
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Herstellungsverfahren 7

Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referenz
Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 Biosynthesis
By Tang, Man-Cheng et al, ACS Catalysis, 2013, 3(3), 444-447

Herstellungsverfahren 8

Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Herstellungsverfahren 9

Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referenz
An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel
By Nevarez, Danielle M. et al, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Herstellungsverfahren 10

Reaktionsbedingungen
1.1
Referenz
Alternate Substrates of Human Glutaryl-CoA Dehydrogenase: Structure and Reactivity of Substrates, and Identification of a Novel 2-Enoyl-CoA Product
By Rao, K. Sudhindra et al, Biochemistry, 2002, 41(4), 1274-1284

Coenzyme A, S-hexanoate Raw materials

Coenzyme A, S-hexanoate Preparation Products

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